
5-(3-Iodophenyl)pyrrolidin-2-one
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Overview
Description
5-(3-Iodophenyl)pyrrolidin-2-one: is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features an iodine atom attached to the phenyl ring at the third position and a pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidinones.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic iodination using iodine and a suitable oxidizing agent.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and iodinated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 5-(3-Iodophenyl)pyrrolidin-2-one is used as a versatile synthon in organic synthesis due to its rich reactivity. It serves as an intermediate in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-(3-Iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features but lacking the iodine substitution.
3-Iodopyrrole: Another iodinated derivative with a pyrrole ring instead of a pyrrolidinone ring.
Uniqueness: 5-(3-Iodophenyl)pyrrolidin-2-one is unique due to the presence of both the iodine atom and the pyrrolidinone ring, which confer distinct reactivity and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .
Biological Activity
5-(3-Iodophenyl)pyrrolidin-2-one is an organic compound recognized for its significant biological activity, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidin-2-one structure, characterized by a five-membered ring containing nitrogen and a carbonyl group. The presence of a 3-iodophenyl substituent enhances its lipophilicity, influencing its interactions with biological targets. The compound's unique iodine substituent differentiates it from other halogenated compounds, affecting its reactivity and biological interactions significantly.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The compound has demonstrated an IC50 range of 1 to 8 μM, indicating its potential as an effective anti-inflammatory agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various cellular targets, potentially inhibiting cancer cell proliferation. Further pharmacological studies are warranted to elucidate its specific mechanisms of action in cancer therapy.
Antimicrobial Effects
The antimicrobial activity of this compound has also been explored, with findings suggesting efficacy against various bacterial strains. This property positions it as a candidate for development into new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX-2 suggests a mechanism involving the blockade of inflammatory pathways.
- Binding Affinity : Studies indicate that the spatial orientation of substituents on the pyrrolidine ring influences binding affinity and selectivity towards target proteins, which is crucial for drug design.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Oxidation Reactions : Utilizing potassium permanganate.
- Reduction Reactions : Employing lithium aluminum hydride.
- Substitution Reactions : Conducting reactions with iodine in the presence of catalysts.
Table 1: Biological Activity Summary
Activity Type | IC50 Range (μM) | Notes |
---|---|---|
COX-2 Inhibition | 1 - 8 | Significant anti-inflammatory potential |
Anticancer Activity | TBD | Requires further investigation |
Antimicrobial Activity | TBD | Effective against various bacterial strains |
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrolidine derivatives similar to this compound:
- Cyclooxygenase Inhibition : A study reported that related compounds effectively inhibited COX enzymes, supporting the anti-inflammatory potential observed in this compound.
- Anticancer Research : Investigations into similar compounds have shown promise in inhibiting cancer cell growth, suggesting that this compound may exhibit analogous effects .
- Antimicrobial Studies : Research on related pyrrolidine derivatives has indicated broad-spectrum antimicrobial activity, reinforcing the need for further exploration into this compound's potential in this area .
Properties
IUPAC Name |
5-(3-iodophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLORSMSSMSHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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